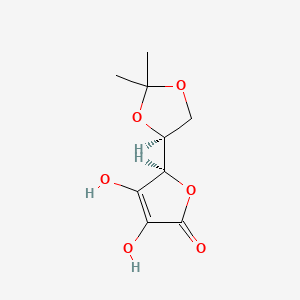

![molecular formula C22H13BrClNO3 B2373597 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630057-47-5](/img/structure/B2373597.png)

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting chemical and physical properties and can be used in various applications, including the development of pharmaceuticals .

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis route for “this compound” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of benzamides depend on their specific structure. They can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Non-peptide CCR5 Antagonists : 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has been used in the synthesis of various non-peptide CCR5 antagonists, which are potential therapeutic agents for preventing HIV-1 infection (Cheng De-ju, 2014), (Cheng De-ju, 2015), (H. Bi, 2014), (H. Bi, 2015).

Molecular Property and Spectroscopy Analysis : Studies on molecular properties, UV-VIS, and HOMO-LUMO energies have been conducted, enhancing our understanding of the chemical properties and reactivity of compounds related to this compound (E. Barım & F. Akman, 2021).

Structural Characterization : The structure of products derived from this compound has been characterized using techniques like NMR and MS, providing valuable insights into their molecular framework (H. Bi, 2015).

Molecular Interaction and Bioactivities

Molecular Interaction Studies : Research on molecular interactions, including crystal packing and hydrogen bonding, has been conducted, contributing to our knowledge of intermolecular forces and stability of related compounds (B. K. Sagar et al., 2018), (A. Saeed et al., 2020).

Synthesis and Bioactivity of Derivatives : Studies on the synthesis of benzofuran derivatives and their biological activities, including antimicrobial and anticonvulsant properties, have been explored (B. Thorat et al., 2016), (A. Shakya et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrClNO3/c23-15-9-5-14(6-10-15)22(27)25-19-17-3-1-2-4-18(17)28-21(19)20(26)13-7-11-16(24)12-8-13/h1-12H,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSGWHDPCCCVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)

![1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373534.png)